molecular formula C19H12FN3O4 B2756110 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358070-12-8

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2756110
CAS No.: 1358070-12-8
M. Wt: 365.32
InChI Key: GFKIGLYAJJUUNV-UHFFFAOYSA-N
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Description

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H12FN3O4 and its molecular weight is 365.32. The purity is usually 95%.
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Biological Activity

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C19H13N3O5
  • Molecular Weight : 363.3236 g/mol
  • CAS Number : 1232795-49-1
  • SMILES Notation : O=C(c1ccc2c(c1)[nH]cc2)OCc1onc(n1)c1ccc2c(c1)OCO2

This structure features a quinoline core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety, which are known for contributing to various biological activities.

Anticancer Activity

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the target compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer Cell LineIC50 (μM)
Compound AHCT 116 (Colon)4.36
Compound BMCF7 (Breast)5.12
Target CompoundA549 (Lung)TBD

Note: TBD indicates that specific data for the target compound is yet to be determined.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dioxole ring is believed to enhance membrane permeability, facilitating bacterial cell disruption.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this category often inhibit key enzymes involved in tumor growth and survival.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable study evaluated the effects of a related compound on mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins. The results indicated a significant rescue effect on immune cells at concentrations as low as 100 nM, suggesting potential applications in immunotherapy.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological activities.
  • Formulation Development : To explore suitable delivery methods for enhanced bioavailability.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O4/c1-23-8-13(17(24)12-7-11(20)3-4-14(12)23)19-21-18(22-27-19)10-2-5-15-16(6-10)26-9-25-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKIGLYAJJUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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